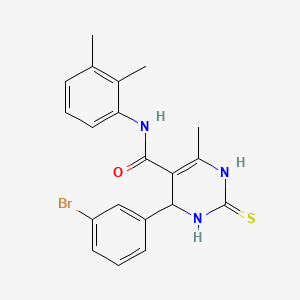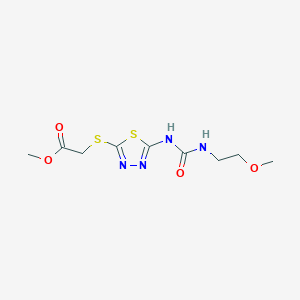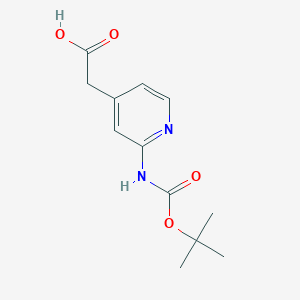![molecular formula C11H15ClN2O2 B2488552 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide CAS No. 2411279-40-6](/img/structure/B2488552.png)
2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide involves the inhibition of CK2, which regulates a variety of signaling pathways involved in cell growth and survival. By inhibiting CK2, 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide disrupts these pathways and induces cell death in cancer cells. Additionally, 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide is its potency and selectivity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, one limitation is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several future directions for research on 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide. One area of interest is the development of combination therapies that include 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide and other anti-cancer agents. Another area of interest is the study of 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide in neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide and its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide involves a multi-step process, starting with the reaction of 3-cyclobutyl-1,2-oxazol-4-ylmethanol with 2-chloropropanoyl chloride in the presence of a base. The resulting intermediate is then treated with N,N-dimethylformamide dimethylacetal and a Lewis acid catalyst to form the final product, 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide.
Applications De Recherche Scientifique
2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide has been shown to have potent anti-cancer activity in preclinical studies, both in vitro and in vivo. It has been demonstrated to inhibit the growth and survival of a wide range of cancer cell lines, including breast, prostate, lung, and pancreatic cancer. 2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide has also been studied for its potential use in other diseases, such as neurodegenerative disorders and viral infections.
Propriétés
IUPAC Name |
2-chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7(12)11(15)13-5-9-6-16-14-10(9)8-3-2-4-8/h6-8H,2-5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJLDMADZGDUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CON=C1C2CCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/no-structure.png)
![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)

![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide](/img/structure/B2488475.png)
![N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2488477.png)
![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)
![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2488486.png)
![3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2488488.png)
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)
![1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2488490.png)